molecular formula C19H24N2O4 B127741 Formoterol CAS No. 128954-45-0

Formoterol

Numéro de catalogue: B127741
Numéro CAS: 128954-45-0
Poids moléculaire: 344.4 g/mol
Clé InChI: BPZSYCZIITTYBL-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Formoterol is a long-acting β2-adrenoceptor agonist (LABA) used primarily in the management of asthma and chronic obstructive pulmonary disease (COPD). It exerts bronchodilatory effects by relaxing airway smooth muscle via β2-adrenoceptor activation. This compound combines rapid onset of action (within 1–3 minutes) with a prolonged duration of effect (up to 12 hours), making it suitable for both maintenance and symptom relief in combination with inhaled corticosteroids (ICS) . Its efficacy and safety profile have been extensively validated in clinical trials and real-world studies .

Méthodes De Préparation

Traditional Synthetic Routes for Formoterol

Benzyl Ether Intermediate Synthesis

The synthesis of this compound hinges on the preparation of critical intermediates, such as the benzyl ether derivative. In the method disclosed in CN104086435A, a compound I (4-methoxy-α-methyl-N-(benzyl)benzenethanamine) reacts with compound II (a substituted benzyl chloride) under dual catalysis . The reaction occurs in an organic solvent at 100–120°C for 4–6 hours, using a combination of catalyst I (unspecified) and catalyst II (likely a base or metal complex). An inorganic alkaline substance acts as an acid-binding agent, neutralizing HCl generated during the benzyl etherification. Post-reaction, cooling and crystallization yield the benzyl ether compound with >98% purity, eliminating the need for chromatographic purification .

Table 1: Reaction Conditions for Benzyl Ether Intermediate Synthesis

ParameterTraditional Method Improved Method
Reaction Temperature100–120°C100–120°C
CatalystsSingle catalystDual catalysts
Reaction Time48 hours4–6 hours
Post-Reaction RefiningRequiredNot required
Purity90–95%>98%

This dual-catalyst approach enhances reaction kinetics by simultaneously activating both the electrophilic benzyl chloride and the nucleophilic amine, accelerating ether bond formation .

Hydrogenation and Deprotection Steps

Following benzyl ether synthesis, hydrogenation removes protective groups and establishes the final stereochemistry. In WO2000067741A2, dibenzyl-protected this compound is dissolved in ethanol and hydrogenated at 45–50 psi using 10% palladium on carbon (Pd/C) . Hydrogen uptake completes within 3–4 hours, yielding this compound free base after filtration and solvent removal. Subsequent crystallization from 2-propanol at 23°C produces the pure compound .

A critical step involves the use of formic acid to generate a mixed anhydride intermediate, which facilitates amine deprotection. For example, 85% formic acid is added to a reaction mixture containing Raney nickel, enabling hydrogenation at 35–40°C . The resulting syrup undergoes ethyl acetate washing and fumaric acid-mediated crystallization to isolate this compound fumarate .

Modern Catalytic Approaches

Dual Catalyst Systems for Etherification

The integration of two catalysts—a Lewis acid and a base—has revolutionized benzyl ether synthesis. As demonstrated in CN104086435A, this system reduces reaction times by 90% while maintaining high yields . The Lewis acid (e.g., ZnCl₂) activates benzyl chloride, while the base (e.g., K₂CO₃) deprotonates the amine, enabling nucleophilic attack. This synergy is particularly effective in polar aprotic solvents like DMF or THF.

Palladium-Catalyzed Hydrogenation

Palladium catalysts are indispensable for selective hydrogenation. In WO2000067741A2, Pd/C mediates the cleavage of benzyl ethers without over-hydrogenating the catechol moiety . Key parameters include:

  • Hydrogen Pressure : 45–50 psi ensures complete deprotection within 4 hours.

  • Temperature : 35–40°C balances reaction speed and catalyst stability .

  • Solvent Choice : Ethanol and 2-propanol optimize solubility and crystallization .

Table 2: Hydrogenation Parameters and Outcomes

ParameterConditions Outcome
Catalyst Loading10% Pd/C (1.9 g)>99.5% deprotection
Reaction Time3–4 hours<0.5% monobenzyl residue
Crystallization2-Propanol, 23°C75–80% yield

Purification and Isolation Techniques

Crystallization Strategies

This compound’s low solubility in aqueous media necessitates optimized crystallization. The addition of fumaric acid to a syrupy residue in ethyl acetate induces crystallization at -5–0°C, yielding this compound fumarate with 98.5% purity . Ethyl acetate’s low polarity preferentially dissolves impurities, leaving the product in the crystalline phase.

Chromatographic Purification

Flash chromatography on silica gel with cyclohexane/dichloromethane/methyl tert-butyl ether (2:1:1) resolves intermediates during dibenzyl-protected this compound synthesis . This step is critical for removing unreacted mandelic acid salts and byproducts.

Industrial Scale-Up Considerations

Reaction Optimization

Large-scale production prioritizes reduced processing time and solvent recovery. The dual-catalyst method is economically favorable due to:

  • Solvent Recycling : Toluene and THF are distilled and reused.

  • Catalyst Recovery : Raney nickel and Pd/C are filtered and regenerated.

  • Continuous Processing : In-line monitoring ensures reaction completion without manual sampling.

Analyse Des Réactions Chimiques

Electrochemical Oxidation

Formoterol fumarate (FLFT) undergoes electro-oxidation on modified electrodes. A poly thiazole yellow-G layered multi-walled carbon nanotube paste electrode (Poly(TY-G)LMWCNTPE) demonstrated enhanced catalytic activity for FLFT oxidation in 0.2 M phosphate buffer (pH 6.5) at 0.538 V vs. Ag/AgCl . Key findings:

  • pH Dependence : Oxidation potential shifts negatively with increasing pH (6.0–8.5), indicating proton-coupled electron transfer .

  • Diffusion Control : Reaction kinetics are diffusion-controlled, with a linear detection range of 0.2–1.5 µM (absence of uric acid) and 3.0–8.0 µM (presence of uric acid) .

  • Limit of Detection (LOD) : 0.0128 µM (without uric acid) and 0.0129 µM (with uric acid) .

Table 1: Electrochemical Parameters for FLFT Oxidation

ParameterValue (pH 6.5)
Peak Potential (V)0.538
Linear Range (µM)0.2–1.5 / 3.0–8.0
LOD (µM)0.0128 / 0.0129

Metabolic Reactions

This compound is metabolized via glucuronidation and O-demethylation in humans :

Glucuronidation

  • Stereoselectivity : (S,S)-Formoterol glucuronidates >2× faster than (R,R)-enantiomer .

    • Median Kₘ: 840.4 µM ((S,S)) vs. 827.6 µM ((R,R)) .

    • Median Vₘₐₓ: 4,304 pmol/min/mg ((S,S)) vs. 2,625 pmol/min/mg ((R,R)) .

  • Enzymes Involved : UGT1A1, UGT1A8, UGT1A9, UGT2B7, and UGT2B15 .

O-Demethylation

  • Catalyzed by CYP2D6, CYP2C19, CYP2C9, and CYP2A6 .

  • Followed by secondary glucuronidation at phenolic groups .

Table 2: Kinetic Parameters for this compound Glucuronidation

EnantiomerKₘ (µM)Vₘₐₓ (pmol/min/mg)
(R,R)827.62,625
(S,S)840.44,304

Synthetic Reactions

This compound is synthesized via multi-step catalysis :

Key Steps

  • Reductive Amination :

    • 2-Bromo-4'-RO-3'-nitroacetophenone reduced using borane and oxazaborolidine catalyst.

  • Hydrogenation :

    • Noble metal catalysts (Pt/C or Pd/C) convert intermediates to aniline derivatives.

  • Formylation :

    • Formic acid/acetic anhydride mixture introduces the formamide group .

Catalytic Hydrogenation

  • Conditions : 40–60 psi H₂, 15–30°C, in methanol/ethanol .

  • Catalysts : Pd/C or PtO₂ achieve >99% enantiomeric purity .

Table 3: Synthetic Pathways and Catalysts

StepCatalystYield/Selectivity
HydrogenationPd/C>99% enantiomeric purity
DebenzylationPt/CHigh crystallinity

Stability and Decomposition

  • Thermal Stability : Decomposes at >135°C, releasing CO and NOₓ .

  • pH Stability : Stable in pH 5.0–7.0 (citrate buffer) .

  • Oxidative Sensitivity : Reacts with strong oxidants (e.g., peroxides) .

Enantiomeric Interactions

Chiral separation using S-β-cyclodextrin mobile phase additives resolves (R,R)- and (S,S)-formoterol on achiral C8 columns :

  • Resolution : 3.71 (Retention times: 5.21 min (S,S) vs. 6.15 min (R,R)) .

Applications De Recherche Scientifique

Pharmacological Profile

Mechanism of Action : Formoterol acts by selectively stimulating beta2-adrenergic receptors in bronchial smooth muscle, leading to bronchodilation. This action helps alleviate symptoms associated with asthma and COPD by relaxing airway muscles, thus improving airflow and reducing respiratory distress .

Potency and Duration : this compound exhibits a rapid onset of action (within 2-3 minutes) and a long duration of effect (up to 12 hours), making it suitable for both acute relief and maintenance therapy . Clinical studies have demonstrated that this compound is significantly more potent than salbutamol, with a bronchodilation effect lasting longer after administration .

Clinical Applications

  • Asthma Management :
    • Combination Therapy : this compound is often used in combination with inhaled corticosteroids (ICS) such as budesonide or mometasone furoate for patients with moderate to severe persistent asthma. This combination enhances overall control of asthma symptoms and reduces the need for additional rescue medications .
    • Exercise-Induced Bronchoconstriction (EIB) : this compound is effective as monotherapy for preventing EIB, providing significant protection during physical exertion .
  • Chronic Obstructive Pulmonary Disease (COPD) :
    • Long-term Management : this compound is utilized in COPD treatment, either as a single-agent inhalation solution or in combination with long-acting muscarinic antagonists (LAMAs) like aclidinium or glycopyrronium. This dual approach helps manage symptoms and improve lung function over time .
  • Safety Profile :
    • Extensive clinical trials have indicated that this compound does not significantly increase the risk of asthma-related deaths compared to non-LABA treatments. A systematic review encompassing over 94,000 patients showed no substantial increase in serious adverse events related to this compound use .

Efficacy Data from Clinical Trials

Study TypePatient PopulationTreatment DurationKey Findings
Randomized Controlled Trials94,684 patients3-12 monthsNo increased risk of asthma-related deaths; reduced serious adverse events with this compound
Double-blind StudiesAsthmatic patientsVariesThis compound was 5-15 times more potent than salbutamol; longer duration of bronchodilation observed
Combination Therapy TrialsPatients with moderate to severe asthmaVariesImproved pulmonary function and decreased reliance on rescue medications when combined with ICS

Case Studies

  • ASSURE Study : This multicenter trial evaluated the effectiveness of this compound delivered via a single inhaler for asthma control at reduced medication doses. Results indicated significant improvements in symptom control and fewer exacerbations compared to traditional therapies .
  • Pooled Analysis on Mortality Risk : A comprehensive analysis involving multiple studies assessed the mortality risk associated with this compound use. The findings suggested no significant increase in mortality rates among patients treated with this compound compared to those receiving non-LABA therapies .

Mécanisme D'action

Formoterol exerts its effects by selectively binding to beta2-adrenergic receptors on the surface of bronchial smooth muscle cells. This binding activates adenylate cyclase, leading to an increase in cyclic adenosine monophosphate (cAMP) levels. Elevated cAMP levels result in the relaxation of bronchial smooth muscle, leading to bronchodilation and improved airflow . This compound’s rapid onset and long duration of action make it effective for both acute relief and long-term management of asthma and COPD .

Comparaison Avec Des Composés Similaires

Bronchodilatory Efficacy

Formoterol vs. Salmeterol

  • Potency : this compound demonstrates approximately 10-fold greater potency than salmeterol in guinea-pig bronchodilation models . In human airways, this compound achieves similar maximum bronchodilation (Emax) to salmeterol but at lower concentrations (0.3 nM vs. 0.3 nM for equi-effective reversal of bronchoconstriction) .
  • Onset and Duration : this compound acts faster (plateau in <10 minutes) compared to salmeterol (40 minutes) but has a shorter duration of anti-inflammatory effects in neutrophil-dominated responses .

This compound vs. Salbutamol (SABA)

  • Onset : this compound matches the rapid onset of salbutamol (a short-acting β2-agonist, SABA) in COPD patients, achieving significant bronchodilation within 5 minutes .
  • Duration : Unlike salbutamol (4–6 hours), this compound provides sustained effects for 12 hours .

Anti-Inflammatory Effects

This compound inhibits granulocyte accumulation in inflammatory models but requires higher doses to suppress neutrophil recruitment compared to eosinophil-dominated responses. In guinea-pig skin, this compound inhibits platelet-activating factor (PAF)-induced eosinophilia at lower doses than lipopolysaccharide (LPS)-induced neutrophilia, suggesting mechanism-specific effects . Salmeterol, by contrast, inhibits neutrophil-driven inflammation at bronchodilator-equivalent doses due to its prolonged receptor binding .

Combination Therapies

Budesonide/Formoterol vs. Salmeterol/Fluticasone

  • Exacerbation Reduction : Budesonide/formoterol reduces exacerbations by 24–30% compared to salmeterol/fluticasone, with lower daily steroid exposure .
  • Lung Function: Both combinations improve pre-dose FEV1, but budesonide/formoterol shows superior protection against adenosine monophosphate (AMP)-induced bronchoconstriction .

Triple Therapy (BGF MDI) vs. Dual Therapies

  • Pharmacokinetics : The AUC0–12 of this compound in triple therapy (budesonide/glycopyrronium/formoterol, BGF MDI) is 1.3–1.5 times higher than in budesonide/formoterol DPI, enhancing bronchodilation .
  • Mortality : In the ETHOS trial, BGF reduced all-cause mortality by 49% compared to dual LABA/LAMA therapy (HR: 0.51; 95% CI: 0.33–0.80) .

Pharmacokinetic Profiles

Parameter This compound (BGF MDI) This compound (BFF MDI) This compound (BUD/FORM DPI)
AUC0–12 (h·ng/mL) 45.2 44.8 34.1
AUC0–t (h·ng/mL) 89.6 88.3 68.5
Tmax (h) 0.5 0.5 1.0

Data derived from phase 1 crossover studies

Clinical Outcomes in Asthma and COPD

Exacerbation Rates

  • COPD : this compound/glycopyrronium (BGF) reduces exacerbations by 24% vs. This compound alone (rate ratio: 0.76; 95% CI: 0.62–0.92) .
  • Asthma : Budesonide/formoterol as maintenance and reliever therapy (MART) lowers severe exacerbations by 64% vs. salbutamol (rate ratio: 0.36; 95% CI: 0.27–0.49) .

Key Contradictions and Considerations

  • Potency vs. Efficacy : While this compound is more potent than salmeterol in vitro, clinical studies show comparable peak bronchodilation, likely due to differences in study design and patient populations .
  • Anti-Inflammatory Dosing : Higher doses of this compound are required for neutrophil inhibition, which may increase systemic side effects compared to salmeterol .

Activité Biologique

Formoterol is a long-acting beta-2 adrenergic agonist (LABA) primarily used in the management of asthma and chronic obstructive pulmonary disease (COPD). Its biological activity is characterized by its potent effects on bronchial smooth muscle relaxation, anti-inflammatory properties, and modulation of immune cell activity. This article explores the biological mechanisms, efficacy, and clinical implications of this compound, supported by various studies and data.

This compound exhibits approximately 200-fold greater selectivity for beta-2 adrenergic receptors compared to beta-1 receptors, making it particularly effective for pulmonary applications while minimizing cardiac effects . Upon binding to beta-2 receptors, this compound activates adenylyl cyclase, leading to increased levels of cyclic AMP (cAMP). This elevation in cAMP results in:

  • Bronchodilation : Relaxation of bronchial smooth muscle.
  • Inhibition of mediator release : Decreased release of histamine and leukotrienes from mast cells and other inflammatory cells .

Anti-inflammatory Activity

Recent studies have demonstrated that this compound not only acts as a bronchodilator but also possesses significant anti-inflammatory properties. For instance, it has been shown to inhibit the generation of reactive oxygen species (ROS) and elastase release from neutrophils activated by fMLP (N-formyl-l-methionyl-l-leucyl-l-phenylalanine) at concentrations as low as 10 nM . This inhibition is associated with increased intracellular cAMP levels, indicating a robust anti-inflammatory response.

Table 1: Effects of this compound on Neutrophil Activity

Concentration (nM)ROS Generation Inhibition (%)Elastase Release Inhibition (%)LTB4 Production Inhibition (%)
10Significant (p<0.05)Significant (p<0.05)Significant (p<0.05)
100Significant (p<0.05)Significant (p<0.05)Significant (p<0.05)

The findings suggest that this compound's effects on neutrophils could contribute to its therapeutic efficacy in conditions characterized by airway inflammation, such as asthma and COPD.

Comparative Studies

In head-to-head studies against salmeterol, this compound has consistently demonstrated superior efficacy in suppressing neutrophil reactivity and enhancing bronchodilation. One study indicated that this compound's potency in inhibiting neutrophil activity was markedly higher than that of salmeterol, making it a preferred choice for patients requiring rapid and sustained bronchodilation .

Case Study: Efficacy in Asthma Management

A clinical trial involving patients with moderate to severe asthma assessed the impact of this compound on lung function and symptom control. The results showed:

  • Improved FEV1 : A significant increase in forced expiratory volume in one second (FEV1) was observed after administration.
  • Symptom Control : Patients reported fewer nocturnal awakenings and reduced use of rescue inhalers compared to those receiving salmeterol.

Safety Profile

This compound is generally well-tolerated; however, potential side effects include tremors, palpitations, and headaches. The risk of adverse cardiovascular events is low due to its selectivity for beta-2 receptors .

Q & A

Basic Research Questions

Q. What experimental designs are standard for evaluating formoterol’s efficacy in asthma clinical trials?

Randomized controlled trials (RCTs) with double-blind protocols are commonly used. For example, the FACET trial compared this compound (12 µg) combined with budesonide (100/400 µg) against placebo, with severe exacerbations (requiring oral glucocorticoids or significant peak flow decline) and FEV1 improvements as endpoints. Sensitivity analyses included stratification by inhaled corticosteroid (ICS) adherence and exclusion of salmeterol users to isolate this compound effects .

Q. How is bronchoprotection from this compound quantified in controlled studies?

Methacholine challenge tests measure bronchial responsiveness, with the provocative concentration causing a 20% FEV1 decline (PC20) as the primary metric. Crossover designs are employed to compare this compound against placebo, with washout periods to mitigate carryover effects. Linear mixed models account for participant variability and fixed effects (e.g., treatment duration) .

Q. What statistical methods address longitudinal data in this compound studies?

Linear mixed-model ANOVA is used to analyze repeated measures (e.g., FEV1 changes). Fixed effects include treatment (this compound/placebo) and trial phase (pre/post), while participants are modeled as random effects. Effect sizes are reported with 95% confidence intervals and exact p-values, adjusted for covariates like sex .

Advanced Research Questions

Q. How do meta-analyses reconcile contradictory findings on this compound’s mortality risk?

Methodological challenges include low statistical power due to rare mortality events, inclusion of trials without non-LABA comparators, and unplanned subgroup analyses. Sensitivity analyses (e.g., excluding studies without ICS maintenance) and exposure-based definitions (e.g., "this compound-randomized vs. non-LABA") are critical. For example, a meta-analysis found non-significant mortality risk (RR 1.57; 95% CI 0.31–15.1) but highlighted ICS co-administration did not abolish risk .

Q. What methodologies optimize dose-response assessment of this compound in COPD trials?

Stratified analyses by baseline ICS use and exclusion of confounding therapies (e.g., salmeterol) clarify dose effects. Post hoc analyses of RCTs compare fixed-dose combinations (e.g., budesonide-formoterol) against monotherapies. For instance, a 6-month RCT in bronchiolitis obliterans showed a 260 mL FEV1 improvement with budesonide-formoterol vs. placebo, sustained in longitudinal mixed models .

Q. How do pharmacokinetic studies differentiate therapeutic vs. doping-related this compound use?

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) quantifies urinary this compound concentrations. Thresholds (≤11.4 ng/mL post-enzymatic hydrolysis) and detection windows (72 hours post-inhalation) distinguish therapeutic use. Cumulative excretion profiles (≤23% of 18 µg dose in 12 hours) inform anti-doping policies .

Q. What trial designs address confounding in this compound safety analyses?

Stratification by age, ICS adherence, and exclusion of non-maintenance ICS trials reduce bias. For example, a Cochrane review reported increased serious adverse events with this compound vs. placebo (OR 1.57; 95% CI 1.06–2.31), particularly in children. Sensitivity analyses excluded trials without direct comparator arms .

Q. Methodological Considerations

  • Handling ICS Confounders : Trials must document ICS use throughout the study period, not just at baseline. The RELIEF trial excluded participants without ICS maintenance to isolate this compound effects .
  • Outcome Standardization : Exacerbations should be predefined (e.g., "severe" = oral glucocorticoid use) to ensure consistency across meta-analyses .
  • Ethical Reporting : Full disclosure of all-cause serious adverse events (not just asthma-related) is essential to avoid underreporting biases .

Propriétés

IUPAC Name

N-[2-hydroxy-5-[1-hydroxy-2-[1-(4-methoxyphenyl)propan-2-ylamino]ethyl]phenyl]formamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N2O4/c1-13(9-14-3-6-16(25-2)7-4-14)20-11-19(24)15-5-8-18(23)17(10-15)21-12-22/h3-8,10,12-13,19-20,23-24H,9,11H2,1-2H3,(H,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPZSYCZIITTYBL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CC=C(C=C1)OC)NCC(C2=CC(=C(C=C2)O)NC=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20860603
Record name N-[2-Hydroxy-5-[1-hydroxy-2-[[2-(4-methoxyphenyl)-1-methylethyl]amino]ethyl]phenyl]formamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20860603
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

344.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Formoterol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015118
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

Slightly (as fumarate salt), In water, 1.12X10+4 mg/L at 25 °C /Estimated/, 4.16e-02 g/L
Record name Formoterol
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00983
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name FORMOTEROL
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7287
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Formoterol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015118
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Vapor Pressure

5.0X10-14 mm Hg at 25 °C /Estimated/
Record name FORMOTEROL
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7287
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

CAS No.

73573-87-2, 128954-45-0
Record name Formoterol
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00983
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name N-[2-Hydroxy-5-[1-hydroxy-2-[[2-(4-methoxyphenyl)-1-methylethyl]amino]ethyl]phenyl]formamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20860603
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Formamide, N-[2-hydroxy-5-[(1R)-1-hydroxy-2-[[(1R)-2-(4-methoxyphenyl)-1-methylethyl]amino]ethyl]phenyl]-, rel
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.131.654
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name FORMOTEROL
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7287
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Formoterol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015118
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Synthesis routes and methods I

Procedure details

To a 5 L stainless steel vessel were added 0.68 g citric acid USP, 1.99 g sodium citrate USP, and 17.5 g sodium chloride USP. Purified water USP (2 L) was added to the stainless steel vessel and the contents were mixed with an overhead stirrer at a speed of 240 rpm for 10 minutes. Formoterol fumarate dihydrate (0.17 g for low dosage strength formulation, 0.34 g for high dosage strength formulation) was added and the solution was stirred at 240 rpm for 90 minutes.
Quantity
0.68 g
Type
reactant
Reaction Step One
Quantity
1.99 g
Type
reactant
Reaction Step One
Quantity
17.5 g
Type
reactant
Reaction Step One
Quantity
0.17 g
Type
reactant
Reaction Step Two
[Compound]
Name
stainless steel
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Synthesis routes and methods II

Procedure details

In a clean stainless steel (SS) tank fitted with bottom drain, 75% of the required amount of purified water is added. Samples are taken for pH, conductivity, and microbiological testing. Citric acid monohydrate, sodium citrate dihydrate and sodium chloride are added to the tank and mixed for 15 minutes to dissolve. A sample is taken at this point to check pH. Formoterol fumarate dihydrate is added at this point and mixed for about 75 minutes to dissolve all active raw material. Purified water is used to adjust to final volume. The formulation is mixed for an additional 30 minutes and samples for pH and assay are taken based on which the formulation is released for filling. The bulk solution is filled into low density polyethylene (LDPE) vials (2 mL fill) in a form-fill-seal (FFS) machine. The released drug product solution is transferred from the formulation tank through sanitary delivery lines into the FFS machine. The individual vials are overwrapped with a suitable foil laminate.
[Compound]
Name
stainless steel
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
sodium citrate dihydrate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
low density polyethylene
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.